molecular formula C18H12ClN3O2S B14001392 7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14001392
M. Wt: 369.8 g/mol
InChI Key: RBTRNZJHABCLOO-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with chloro, phenyl, and phenylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-6-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group may play a role in enhancing the binding affinity and specificity of the compound. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-phenylpyrimidine: Lacks the phenylsulfonyl group.

    6-Phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chloro group.

    4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the phenyl group.

Uniqueness

4-Chloro-6-phenyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of all three substituents, which can influence its chemical reactivity and biological activity. The combination of chloro, phenyl, and phenylsulfonyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

7-(benzenesulfonyl)-4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H12ClN3O2S/c19-17-15-11-16(13-7-3-1-4-8-13)22(18(15)21-12-20-17)25(23,24)14-9-5-2-6-10-14/h1-12H

InChI Key

RBTRNZJHABCLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CN=C3Cl

Origin of Product

United States

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